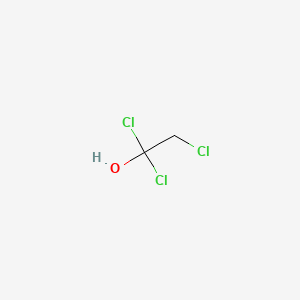
1,1,2-Tris(chloranyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2-Trichloroethanol is a chemical compound with the molecular formula C₂H₃Cl₃O. It is a clear, colorless liquid at room temperature and is known for its use in various industrial and scientific applications. The compound is structurally similar to ethanol, with three chlorine atoms replacing three hydrogen atoms in the ethyl group.
准备方法
1,1,2-Trichloroethanol can be synthesized through several methods. One common synthetic route involves the reaction of chloral (trichloroacetaldehyde) with an alcohol, typically ethanol, under acidic conditions. This reaction produces 1,1,2-Trichloroethanol along with water as a byproduct. Industrial production methods often involve the use of chloral and chlorobenzene, where the acid by-products formed during the condensation reaction are used as the reaction medium in the final step .
化学反应分析
1,1,2-Trichloroethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloroacetic acid.
Reduction: Reduction reactions can convert it to simpler chlorinated compounds.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. .
科学研究应用
1,1,2-Trichloroethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other chlorinated compounds.
Biology: It is used in biochemical assays and as a solvent for various biological reactions.
Medicine: Historically, it has been used as a sedative and hypnotic agent, although its use has declined due to safety concerns.
Industry: It is used in the production of pesticides and other industrial chemicals
作用机制
The mechanism of action of 1,1,2-Trichloroethanol involves its interaction with the central nervous system. It acts on GABA_A receptors to potentiate chloride ion conductance, similar to the action of benzodiazepines. This results in sedative and hypnotic effects. The compound is metabolized in the liver to trichloroacetic acid and other metabolites, which contribute to its overall pharmacological effects .
相似化合物的比较
1,1,2-Trichloroethanol can be compared to other similar compounds such as:
1,1,1-Trichloroethane: An isomer used primarily as a solvent.
Trichloroethylene: Used as an industrial solvent and in the production of other chemicals.
Chloral hydrate: A sedative and hypnotic agent that is metabolized to trichloroethanol in the body. The uniqueness of 1,1,2-Trichloroethanol lies in its specific chemical structure and its applications in both industrial and scientific fields
属性
分子式 |
C2H3Cl3O |
|---|---|
分子量 |
149.40 g/mol |
IUPAC 名称 |
1,1,2-trichloroethanol |
InChI |
InChI=1S/C2H3Cl3O/c3-1-2(4,5)6/h6H,1H2 |
InChI 键 |
HYCHPIPDVAXCCJ-UHFFFAOYSA-N |
规范 SMILES |
C(C(O)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile](/img/structure/B13837324.png)
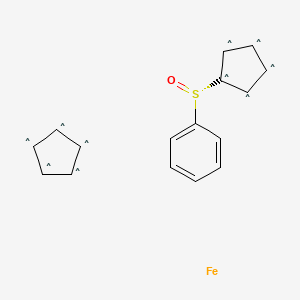
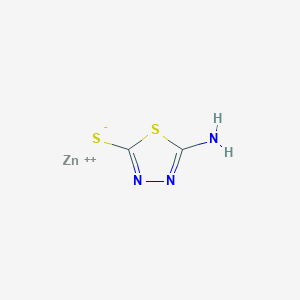

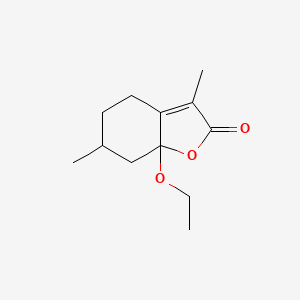
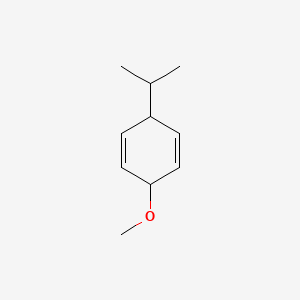
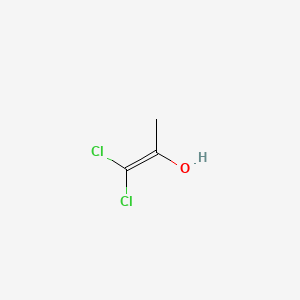
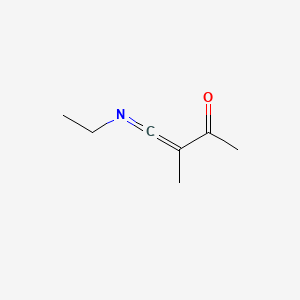

![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N'-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)hexanehydrazide](/img/structure/B13837401.png)
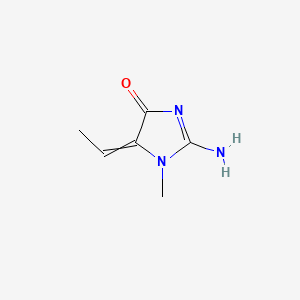
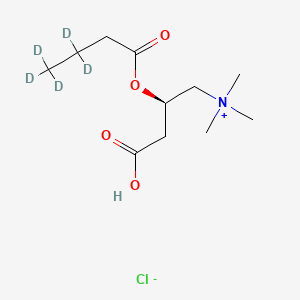

![(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine](/img/structure/B13837428.png)
